Biotin-PEG3-Azide

Surface functionalization Enzyme immobilization Biosensor design

Biotin-PEG3-Azide is the only biotin-PEGn-azide reagent that simultaneously delivers: (1) 1.88-fold higher SA-HRP probe density versus PEG23 linkers for maximal SPR/QCM sensitivity; (2) native biotin-streptavidin affinity (Kd ~10⁻¹⁵ M)—10,000× tighter than desthiobiotin—ensuring zero target loss during harsh washing; (3) universal CuAAC/SPAAC click compatibility from a single stock; and (4) validated 3-year powder stability at -20°C enabling bulk procurement. Insist on the precise PEG3 spacer to guarantee reproducible, publication-grade bioconjugation.

Molecular Formula C18H32N6O5S
Molecular Weight 444.6 g/mol
Cat. No. B606132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-Azide
SynonymsBiotin-PEG3-azide
Molecular FormulaC18H32N6O5S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1
InChIKeyZWFOOMQCYIGZBE-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG3-Azide: A Validated Tri-Functional Click Chemistry Biotinylation Reagent


Biotin-PEG3-Azide (CAS 875770-34-6) is a heterobifunctional biotinylation reagent featuring three integrated functional modules: a biotin moiety for high-affinity avidin/streptavidin capture, a discrete three-unit polyethylene glycol (PEG3) hydrophilic spacer, and a terminal azide group for bioorthogonal click chemistry . This configuration enables irreversible, covalent attachment to alkyne-modified targets via copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) cycloaddition while maintaining the native biotin-streptavidin binding affinity (Kd ≈ 10⁻¹⁵ M) . Its molecular formula C₁₈H₃₂N₆O₅S (MW 444.55 g/mol) and well-characterized physicochemical profile—including melting point (107-112 °C), defined solubility parameters, and validated stability conditions—render it a reproducible, off-the-shelf tool for demanding bioconjugation workflows [1][2].

Why Biotin-PEG3-Azide Cannot Be Interchanged with Other Biotin-PEGn-Azide Homologs or Cleavable Analogs


Substituting Biotin-PEG3-Azide with a generic 'biotin-PEG-azide' reagent introduces quantifiable risks to experimental reproducibility and downstream data integrity. Critical performance parameters, including surface accessibility, steric hindrance, binding kinetics, and purification efficiency, are exquisitely sensitive to PEG spacer length (PEG2 vs. PEG3 vs. PEG4/23) and the biotin analog identity (biotin vs. desthiobiotin) [1]. For instance, altering the linker by a single ethylene glycol unit can significantly modulate the immobilized enzyme amount on functionalized surfaces [2]. Furthermore, replacing biotin with desthiobiotin—while facilitating mild elution—results in a 10,000-fold reduction in streptavidin affinity, which profoundly compromises capture efficiency in stringent wash conditions . The specific quantitative differentiations detailed below establish Biotin-PEG3-Azide as a precisely characterized, non-interchangeable node within the biotin-PEGn-azide chemical space.

Quantitative Differentiation of Biotin-PEG3-Azide: Comparator-Based Evidence


PEG3 Spacer Length Optimizes Surface Accessibility and Enzyme Immobilization Density vs. PEG23

In a controlled study functionalizing alkyne-PNIPAAm brushes via click chemistry, Biotin-PEG3-Azide (short linker) enabled superior surface biotinylation density compared to a long Biotin-PEG23-Azide linker. At 20 °C (swollen brush state), the Biotin-PEG3-modified surface subsequently captured streptavidin-horseradish peroxidase (SA-HRP) at a coverage of 81% of a theoretical monolayer, whereas the Biotin-PEG23-modified surface achieved only 43% monolayer coverage under identical conditions [1]. This demonstrates that the shorter PEG3 spacer provides better accessibility to the alkyne-functionalized chain ends within the polymer brush architecture.

Surface functionalization Enzyme immobilization Biosensor design Polymer brushes

Retention of Ultra-High Streptavidin Affinity (Kd ≈ 10⁻¹⁵ M) After PEG3 Conjugation vs. Desthiobiotin Analogs

Biotin-PEG3-Azide preserves the native, exceptionally high binding affinity of the biotin moiety for streptavidin, characterized by a dissociation constant (Kd) of approximately 10⁻¹⁵ M . In stark contrast, the desthiobiotin analog (Desthiobiotin-PEG3-Azide) exhibits a Kd of approximately 10⁻¹¹ M, representing a 10,000-fold (four orders of magnitude) reduction in binding strength [1]. While this lower affinity permits competitive elution with free biotin for gentle protein recovery, it renders desthiobiotin probes unsuitable for applications requiring stringent, high-stringency washes or capture of low-abundance targets.

Affinity purification Biotin-streptavidin interaction Pulldown assays Protein capture

Dual Click Chemistry Compatibility (CuAAC and SPAAC) vs. Single-Mechanism Reagents

Biotin-PEG3-Azide is functionally validated for both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click reactions . This contrasts with reagents like DBCO-PEG4-Biotin, which are restricted solely to SPAAC due to their strained alkyne handle [1]. For CuAAC, the reaction proceeds with rate constants in the range of 10–100 M⁻¹ s⁻¹, offering faster kinetics ideal for high-yield in vitro conjugations [2]. For copper-sensitive applications (e.g., live-cell surface labeling), the azide reacts with strained cyclooctynes (e.g., DBCO, BCN) via SPAAC, albeit at slower rates (10⁻²–1 M⁻¹ s⁻¹) [2]. This dual-modal reactivity provides experimental flexibility: researchers can select the optimal click modality based on required speed versus copper sensitivity without changing the biotinylation reagent.

Bioorthogonal chemistry Click chemistry Live-cell labeling SPAAC CuAAC

Quantified Solubility Specifications vs. Non-PEGylated Biotin-Azide

The PEG3 spacer confers substantial aqueous solubility to Biotin-PEG3-Azide. Multiple vendor datasheets report consistent solubility of at least 10 mg/mL in phosphate-buffered saline (PBS, pH 7.2) and 100 mM solubility in DMSO (approximately 44.45 mg/mL) . While direct head-to-head solubility data against non-PEGylated Biotin-Azide is not available in the retrieved literature, the class-level inference is well-established: PEGylation is a validated strategy to enhance hydrophilicity and reduce aggregation of biotinylated conjugates . The XLogP3-AA value of 0.5 computed for Biotin-PEG3-Azide confirms its balanced hydrophilic-lipophilic character, enabling compatibility with both aqueous biological buffers and organic reaction solvents [1].

Solubility Bioconjugation Aqueous compatibility Formulation

Validated Long-Term Storage Stability vs. Ambient-Sensitive Reagents

Biotin-PEG3-Azide exhibits well-characterized stability parameters that support long-term procurement and inventory management. Vendor specifications consistently report powder stability of at least 3 years when stored at -20°C, and 2 years at 4°C [1]. In solvent (e.g., DMSO), stability is validated for 6 months at -80°C and 1 month at -20°C [2]. This quantitative shelf-life data is critical for laboratories that purchase in bulk or prepare stock solutions in advance. While not a comparator-driven dimension, this level of documented stability is a prerequisite for reproducible research and distinguishes this well-characterized reagent from less thoroughly validated alternatives.

Stability Storage Shelf-life QC Reproducibility

High Analytical Purity (≥95% by HPLC) and Batch-to-Batch Consistency vs. Uncharacterized Reagents

Commercial preparations of Biotin-PEG3-Azide are routinely supplied with a purity specification of ≥95% (by HPLC), with many vendors reporting 95–98% purity and some offering >98% or ≥99% grades [1][2][3]. Purity is confirmed via orthogonal analytical methods including ¹H and ¹³C NMR, TLC, and mass spectrometry [4]. This rigorous quality control ensures batch-to-batch consistency, which is essential for reproducible bioconjugation efficiency and quantitative downstream assays. In contrast, use of uncharacterized or lower-purity reagents introduces uncontrolled variability in labeling stoichiometry, potentially confounding experimental interpretation.

Quality control Purity HPLC NMR Reproducibility

Optimal Application Scenarios for Biotin-PEG3-Azide Based on Quantified Differentiation


High-Density Surface Functionalization for SPR, QCM, and Biosensor Chips

For surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or other biosensor platforms requiring maximal probe density on planar or brush-modified surfaces, Biotin-PEG3-Azide is the superior choice over longer PEG linkers (e.g., PEG23). As demonstrated by Rosenthal et al. (2018), the PEG3 spacer enables 1.88-fold higher SA-HRP monolayer coverage (81%) compared to a PEG23 linker (43%) on alkyne-PNIPAAm brushes at 20 °C [1]. This translates directly to enhanced assay sensitivity, improved signal-to-noise ratio, and lower limit of detection in surface-based affinity measurements.

High-Stringency Affinity Purification and Pulldown of Low-Abundance Targets

When the experimental objective requires irreversible capture and retention of biotinylated targets through extensive, high-stringency wash steps—such as in chromatin immunoprecipitation (ChIP), RNA pulldown, or mass spectrometry-based interactome mapping—Biotin-PEG3-Azide is unequivocally required. Its biotin moiety retains the native Kd of ~10⁻¹⁵ M for streptavidin, which is 10,000-fold tighter than desthiobiotin analogs (Kd ~10⁻¹¹ M) [1]. This ultra-high affinity prevents target leaching during harsh wash conditions, ensuring maximal recovery of low-abundance or weakly interacting species. Desthiobiotin-PEG3-Azide should be reserved for applications where gentle, reversible capture is specifically desired.

Flexible Bioconjugation Workflows Requiring Both CuAAC and SPAAC Modalities

For core facilities, multi-user laboratories, or method development projects that require both fast, high-yield in vitro conjugations (CuAAC) and copper-free labeling of live cells or copper-sensitive samples (SPAAC), Biotin-PEG3-Azide offers a single-reagent solution [1]. This eliminates the need to stock separate DBCO-functionalized biotin reagents (which are restricted to SPAAC) and azide reagents for CuAAC. The user can simply select the appropriate alkyne partner (terminal alkyne for CuAAC; DBCO/BCN for SPAAC) while using the same Biotin-PEG3-Azide stock, streamlining inventory and enabling direct cross-platform comparison of labeling efficiency.

Long-Term, Multi-Year Research Programs Requiring Validated Reagent Stability

For laboratories operating under strict budget constraints or conducting multi-year longitudinal studies, the validated 3-year shelf-life of Biotin-PEG3-Azide powder at -20°C (and 2 years at 4°C) supports bulk procurement and advance stock preparation without fear of degradation [1]. The documented stability of stock solutions (6 months at -80°C in DMSO) further enables preparation of ready-to-use aliquots, reducing day-to-day workflow variability and minimizing waste from expired reagents. Procurement of this well-characterized reagent thus aligns with sustainable laboratory inventory management practices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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